N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
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Overview
Description
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine (4-Cl-FMA) is an organic compound that has been studied for its potential use in scientific research applications. 4-Cl-FMA is a derivative of asparagine, which is a naturally occurring amino acid found in many proteins. This compound is of particular interest due to its ability to be synthesized in the laboratory, its relatively low cost, and its potential to be used in various biochemical and physiological studies.
Scientific Research Applications
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has been studied for its potential use in scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein structure. Additionally, it has been used in studies of the biochemical and physiological effects of various drugs.
Mechanism of Action
Target of action
Compounds containing a furan ring, such as furan-2-ylmethyl, have been found to interact with various biological targets, including enzymes and receptors .
Biochemical pathways
The impact on biochemical pathways would depend on the specific targets of the compound. Furan derivatives have been found to affect various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the polar asparagine and the lipophilic chlorophenyl and furan groups could influence its absorption and distribution. The compound is predicted to have high GI absorption and is BBB permeant .
Advantages and Limitations for Lab Experiments
The primary advantage of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in laboratory experiments is its relatively low cost and easy synthesis. Additionally, it can be used to study the biochemical and physiological effects of various drugs, as well as the effects of enzyme inhibition. One limitation of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is that its effects on biochemical and physiological processes have not been extensively studied, so its effects on these processes in humans are not known.
Future Directions
For research involving N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine include further study of its effects on biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the diagnosis and treatment of various diseases. Finally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the development of new drugs and therapies.
Synthesis Methods
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can be synthesized in the laboratory through a reaction of alpha-asparagine and 4-chlorophenyl isocyanate. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, at 100°C. The resulting compound is then purified through a process of column chromatography.
properties
IUPAC Name |
4-(4-chloroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-3-5-11(6-4-10)18-15(21)13(8-14(19)20)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZEUFDIYMTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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